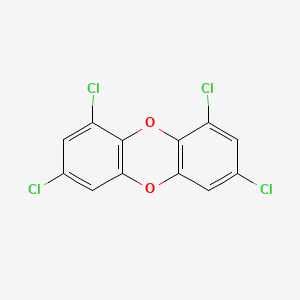
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is a complex organic compound with a molecular formula of C23H20N2O4. This compound is notable for its use in peptide synthesis, particularly as a protecting group for amino acids. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it a valuable reagent in organic chemistry.
Preparation Methods
The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield stable crystalline solids that are useful in peptide synthesis.
Chemical Reactions Analysis
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted under basic conditions, typically using piperidine, to deprotect the amino acid.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and piperidine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a protecting group for amino acids in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: Employed in the synthesis of peptides for biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid involves the protection of amino acids through the Fmoc group. This group prevents unwanted reactions at the amino site during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is unique due to its specific structure and the presence of the Fmoc group. Similar compounds include:
Fmoc-protected amino acids: These compounds also use the Fmoc group for protecting amino acids during peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection, offering different deprotection conditions and stability profiles.
In comparison, the Fmoc group provides a more stable and easily removable protecting group under mild basic conditions, making it preferable in many peptide synthesis applications.
Properties
CAS No. |
120467-46-1 |
|---|---|
Molecular Formula |
C23H19NO4 |
Molecular Weight |
373.4 |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26) |
SMILES |
CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3-amino-, (exo,exo)- (9CI)](/img/new.no-structure.jpg)

![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)




